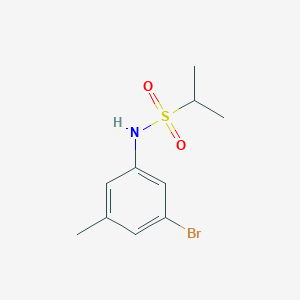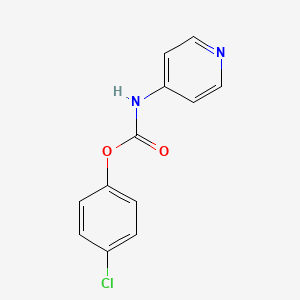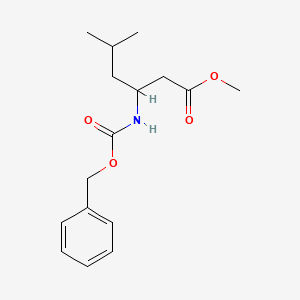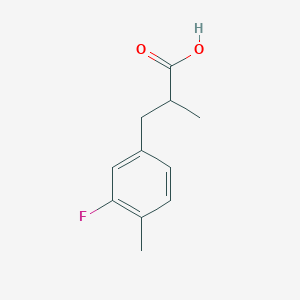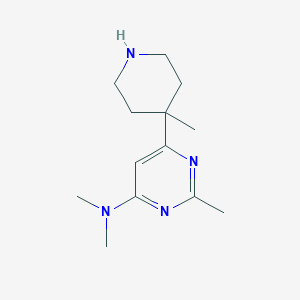
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
描述
. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
准备方法
The synthesis of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2,4-dichloro-6-methylpyrimidine with 4-methylpiperidine in the presence of a base, followed by methylation of the resulting intermediate . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
化学反应分析
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: TAK-659 is being investigated for its potential to treat cancer and autoimmune diseases by inhibiting specific molecular targets.
Industry: It is used in the development of new therapeutic agents and as a tool in drug discovery.
作用机制
The mechanism of action of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine involves the inhibition of specific enzymes and signaling pathways. It targets kinases involved in cell proliferation and survival, thereby exerting its effects on cancer cells and immune cells . The compound binds to the active site of these enzymes, blocking their activity and leading to the inhibition of downstream signaling pathways.
相似化合物的比较
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2,2,6,6-tetramethylpiperidine: This compound is used as a precursor in the synthesis of various derivatives and has similar structural features.
4,4′-Trimethylenedipiperidine: Known for its use as a catalyst in organic reactions, it shares some chemical properties with this compound.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: This compound is used in polymer chemistry and has a similar piperidine structure.
The uniqueness of this compound lies in its specific inhibitory activity and potential therapeutic applications, which distinguish it from other related compounds.
属性
IUPAC Name |
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-15-11(9-12(16-10)17(3)4)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTRJAOHYHMCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2(CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


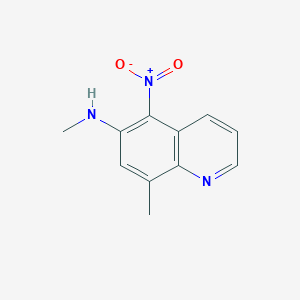
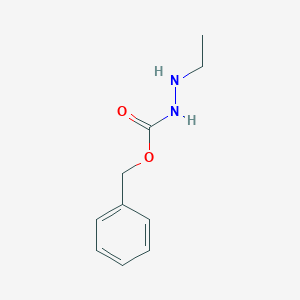
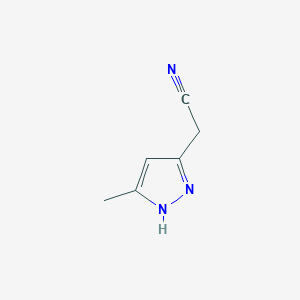
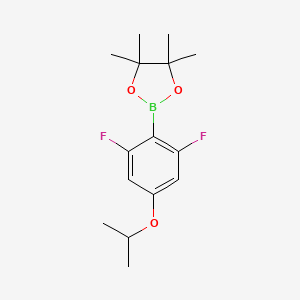
![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)

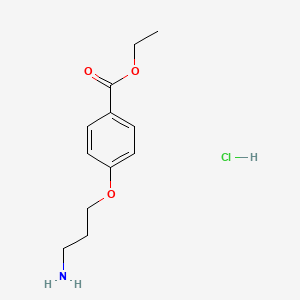
![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)
![Spiro[3.3]heptan-2-ol](/img/structure/B1401241.png)
